LY411575 is a synthetic organic compound classified as a dibenzazepinone derivative. It functions as a potent, non-selective inhibitor of γ-secretase, a multi-subunit protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [] Its role in scientific research primarily revolves around its ability to modulate signaling pathways crucial for cellular processes, including proliferation, differentiation, and apoptosis, by interfering with γ-secretase activity. [] This makes it a valuable tool in investigating the role of γ-secretase and its substrates in various biological processes and disease models.
LY-411575 is classified as a small molecule γ-secretase inhibitor. It is derived from a series of synthetic compounds designed to modulate the activity of gamma-secretase, which is composed of multiple subunits, including presenilin, nicastrin, anterior pharynx-defective 1, and PEN-2. The compound's ability to inhibit this enzyme makes it a valuable tool in both research and therapeutic contexts, particularly concerning neurodegenerative diseases and certain cancers where Notch signaling is implicated .
The synthesis of LY-411575 has been optimized to enhance yield and purity. The process involves several key steps:
The molecular structure of LY-411575 can be summarized as follows:
X-ray crystallography and NMR spectroscopy have been used to confirm the structural integrity and stereochemistry of the compound .
LY-411575 participates in several chemical reactions primarily related to its inhibition of gamma-secretase activity:
The mechanism by which LY-411575 exerts its effects involves direct inhibition of gamma-secretase activity:
LY-411575 has several notable applications:
The amyloid cascade hypothesis, established in the early 1990s, posits that accumulation of amyloid-β (Aβ) peptides—particularly neurotoxic Aβ42 oligomers—is the primary driver of Alzheimer’s disease (AD) pathology. This hypothesis catalyzed drug discovery efforts targeting γ-secretase, the enzyme complex responsible for the final proteolytic cleavage of amyloid precursor protein (APP) that liberates Aβ peptides [1]. Early pharmacological strategies aimed for complete inhibition of γ-secretase to block Aβ generation. Semagacestat became the first γ-secretase inhibitor to advance to Phase III clinical trials, demonstrating robust reduction of plasma and cerebrospinal fluid Aβ40/Aβ42 levels in humans. However, it failed to improve cognition and caused dose-limiting toxicities attributed to non-selective inhibition [1] [5]. This setback highlighted a critical paradox: while transgenic mouse models showed that γ-secretase inhibitors prevented new plaque deposition when administered prophylactically, they exhibited minimal efficacy against existing plaques. Longitudinal in vivo multiphoton microscopy studies in aged APP/PS1 mice revealed that LY-411575 (5 mg/kg/day for 3 weeks) significantly reduced soluble Aβ but failed to shrink established congophilic plaques or reverse plaque-associated neuritic dystrophies [8]. This temporal dichotomy underscored a fundamental limitation—Aβ suppression alone may be insufficient to resolve accumulated pathology in symptomatic AD—and redirected therapeutic focus toward preventive strategies or combination approaches with amyloid-clearing agents [8].
Table 1: Evolution of γ-Secretase Inhibitors in Alzheimer’s Disease Research
Compound | Chemical Class | Development Stage | Key Aβ Reduction | Notch-Related Toxicity |
---|---|---|---|---|
Semagacestat | Dipeptidic analog | Phase III (discontinued) | Plasma, CSF, brain Aβ40/42 [1] | Severe (gastrointestinal, immune) |
LY-411575 | Benzimidazole derivative | Preclinical | Brain Aβ40 ED50: 0.6 mg/kg [2] | Moderate (dose-dependent) |
ELN475516 | APP-selective modulator | Preclinical | Brain Aβ: 33% (low dose) [9] | Minimal |
LY-411575 emerged in the early 2000s as a potent, brain-penetrant γ-secretase inhibitor with sub-nanomolar efficacy. Its chemical structure (C₂₆H₂₃F₂N₃O₄; MW 479.48) features a 3,5-difluorophenyl moiety critical for active-site binding and a dibenzazepine core enabling hydrophobic interactions within the γ-secretase substrate-binding pocket [7] [10]. Biochemical characterization revealed exceptional potency:
LY-411575’s utility extended beyond Aβ modulation. It became a prototypical tool compound for probing γ-secretase biology due to its ability to:
Table 2: In Vitro Potency Profile of LY-411575
Assay System | Substrate | IC₅₀/EC₅₀ | Biological Readout |
---|---|---|---|
HEK293 cells | APP695 | 0.08 nM | Reduction in Aβ levels (Western blot) [10] |
CHO cells (APP751 overexpression) | Aβ40 | 0.114 nM | Electrochemiluminescence assay [7] |
CHO cells (APP751 overexpression) | Aβ42 | 0.135 nM | Electrochemiluminescence assay [7] |
HEK293 cells | Notch S3 cleavage | 0.39 nM | NICD detection (luciferase reporter) [10] |
The therapeutic failure of pan-γ-secretase inhibitors like semagacestat stemmed from their non-discriminatory inhibition of >70 type-I transmembrane protein substrates processed by γ-secretase. Among these, Notch signaling proved particularly vulnerable. The γ-secretase complex cleaves Notch receptors following ligand engagement, releasing the Notch intracellular domain (NICD), which translocates to the nucleus to regulate genes critical for cell differentiation, immune function, and gut homeostasis [3] [5]. LY-411575’s potent inhibition of Notch proteolysis (IC₅₀ = 0.39 nM) provided mechanistic insights into substrate-specific toxicities:
These effects underscored a fundamental biological constraint: Notch sparing is essential for viable AD therapeutics. Structural studies revealed that while APP and Notch share overlapping docking sites within γ-secretase, their transmembrane domains engage distinct subsites. APP selectivity became achievable through:
Table 3: Substrate-Specific Consequences of γ-Secretase Inhibition
Physiological Process | Key Substrate | LY-411575 Effect | Biological Consequence |
---|---|---|---|
Amyloidogenesis | APP-C99 | Aβ40/42 reduction (ED₅₀: 0.6 mg/kg) [2] | Potential attenuation of plaque deposition |
Lymphopoiesis | Notch1 | Thymic atrophy, blocked T-cell maturation [2] | Immunosuppression |
Intestinal renewal | Notch1/2 | Goblet cell hyperplasia [2] | Mucus overproduction, malabsorption |
Osteoblast differentiation | Notch3 | Reduced mineralization [3] | Impaired bone formation |
LY-411575 thus epitomizes both the promise and pitfalls of first-generation γ-secretase inhibitors—unparalleled efficacy against Aβ production, offset by on-target toxicity from collateral Notch suppression. Its legacy persists in the ongoing quest for substrate-selective modulators that dissociate Aβ suppression from Notch disruption [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7